Cas no 1526-01-8 (6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide)

6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide is a synthetic corticosteroid derivative characterized by its unique structural modifications, including fluorination at the 6α position and acetonide protection at the 16,17 hydroxyl groups. These modifications enhance its metabolic stability and receptor binding affinity, making it a valuable intermediate in the synthesis of potent glucocorticoids. The 11-deoxy configuration further influences its biological activity, offering distinct selectivity in pharmacological applications. This compound is particularly useful in research settings for studying steroid hormone interactions and developing targeted anti-inflammatory agents. Its well-defined chemical properties ensure reproducibility in experimental and industrial contexts.
6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide structure
1526-01-8 structure
Product Name:6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide
CAS No:1526-01-8
MF:C24H33FO5
MW:420.514231443405
CID:162654
PubChem ID:102140
Update Time:2025-11-02

6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide Chemical and Physical Properties

Names and Identifiers

    • Pregn-4-ene-3,20-dione,6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6a,16a)- (9CI)
    • 6-alpha-fluoro-21-hydroxy-16-alpha,17-alpha-isopropylidenedioxypregn-4-ene-3,20-dione
    • 6Α-FLUORO-16Α-HYDROXY-11-DEOXYCORTISONE 16,17-ACETONIDE
    • 6α-Fluoro-21-hydroxy-16α,17α-isopropenylidenedioxypregn-4-ene-3,20-dione
    • Pregn-4-ene-3,20-dione,6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6a,16a)- (9...
    • (4aR,4bS,6aS,6bS,9aR,10aS,10bR,12S)-12-fluoro-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
    • 12-fluoro-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
    • 6α-Fluoro-21-hydroxy-16α,17-[(1-methylethylidene)bis(oxy)]pregn-4-ene-3,20-dione
    • (2S,6aR,6bS,8aS,8bS,11aR,12aS,12bR)-2-fluoro-8b-(2-hydroxyacetyl)-6a,8a,10,10-tetramethyl-5,6,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4(2H)-one
    • 6.ALPHA.-FLUORO-21-HYDROXY-16.ALPHA.,17.ALPHA.-(ISOPROPYLIDENEDIOXY)PREGN-4-ENE-3,20-DIONE
    • 6.ALPHA.-FLUORO-21-HYDROXY-16.ALPHA.,17-(1-METHYLETHYLIDENEDIOXY)PREGN-4-ENE-3,20-DIONE
    • 11-Deoxyflurandrenolone
    • 6alpha-Fluoro-16alpha-hydroxy-11-deoxycortisone 16,17-Acetonide
    • 1526-01-8
    • 12-Fluoro-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
    • DTXSID60934554
    • EINECS 216-198-9
    • UNII-449HF17M9G
    • Q27258725
    • AKOS032428981
    • 1,2-DIHYDRO-17-DEOXY-9-DESFLUOROFLUOCINOLONE ACETONIDE
    • 6.ALPHA.-FLUORO-16.ALPHA.,17.ALPHA.-ISOPROPYLIDENEDIOXYPREGN-4-EN-21-OL-3,20-DIONE
    • 6.ALPHA.-FLUORO-16.ALPHA.-HYDROXYCORTEXOLONE 16,17-ACETONIDE
    • 6.ALPHA.-FLUORO-16.ALPHA.-HYDROXY-11-DEOXYCORTISONE 16,17-ACETONIDE
    • PREGN-4-ENE-3,20-DIONE, 6-FLUORO-21-HYDROXY-16,17-((1-METHYLETHYLIDENE)BIS(OXY))-, (6.ALPHA.,16.ALPHA.)-
    • (1R,2S,4R,8S,9S,12S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
    • 449HF17M9G
    • FLUOCINOLONE ACETONIDE IMPURITY F [EP IMPURITY]
    • 6alpha-Fluoro-16alpha-hydroxy-11-deoxycortisone 16,17-Acetonide; Pregn-4-ene-3,20-dione, 6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6a,16a)- (9CI); Pregn-4-ene-3,20-dione, 6a-fluoro-16a,17,21-trihydroxy-, cyclic 16,17-acetal with acetone (7CI,8CI); 2H-Naphth[2',1':4,5]indeno[1,2-d][1,3]dioxole, pregn-4
    • 6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide
    • Inchi: 1S/C24H33FO5/c1-21(2)29-20-11-16-14-10-18(25)17-9-13(27)5-7-22(17,3)15(14)6-8-23(16,4)24(20,30-21)19(28)12-26/h9,14-16,18,20,26H,5-8,10-12H2,1-4H3/t14-,15+,16+,18+,20-,22-,23+,24-/m1/s1
    • InChI Key: DQXQPCJFQLIAJD-WKDBRJKQSA-N
    • SMILES: F[C@@H]1C2=CC(CC[C@]2(C)[C@H]2CC[C@]3(C)[C@@]4(C(CO)=O)[C@@H](C[C@H]3[C@@H]2C1)OC(C)(C)O4)=O

Computed Properties

  • Exact Mass: 420.23129
  • Monoisotopic Mass: 420.23120231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 2
  • Complexity: 836
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 72.8Ų

Experimental Properties

  • PSA: 72.83

6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide Pricemore >>

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Additional information on 6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide

Comprehensive Guide to 6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide (CAS No. 1526-01-8): Properties, Applications, and Market Insights

6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide (CAS No. 1526-01-8) is a synthetic corticosteroid derivative with significant pharmacological potential. This compound belongs to the class of fluorinated corticosteroids, which are widely studied for their anti-inflammatory and immunomodulatory properties. The presence of the 6α-fluoro and 16α-hydroxy groups, along with the 16,17-acetonide moiety, enhances its stability and biological activity, making it a valuable candidate for research and therapeutic applications.

The molecular structure of 6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide features a steroidal backbone with modifications that improve its pharmacokinetic profile. Researchers are particularly interested in its potential to modulate glucocorticoid receptors, which play a critical role in inflammation and immune responses. This compound is often compared to other fluorinated steroids like dexamethasone and betamethasone, but its unique structural features may offer distinct advantages in specific applications.

In recent years, the demand for specialized corticosteroids has surged due to their applications in treating chronic inflammatory conditions, autoimmune diseases, and even certain types of cancer. 6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide has garnered attention for its potential to address unmet medical needs, particularly in cases where conventional therapies fail. Its acetonide group further enhances its lipophilicity, improving tissue penetration and prolonging its action in target areas.

From a synthetic chemistry perspective, the production of 6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide involves multi-step organic transformations, including fluorination, hydroxylation, and acetonide formation. These processes require precise control to ensure high yield and purity, making this compound a subject of interest for pharmaceutical chemists and process optimization experts. The growing emphasis on green chemistry has also spurred research into more sustainable synthesis routes for such complex molecules.

The market for fluorinated corticosteroids is expanding, driven by increasing prevalence of inflammatory disorders and advancements in drug delivery technologies. 6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide is being explored in formulations such as topical creams, injectables, and even nano-carrier systems for targeted therapy. Its potential in dermatology and ophthalmology is particularly noteworthy, as these fields demand compounds with high potency and minimal systemic side effects.

Researchers are also investigating the role of 6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide in personalized medicine. With the rise of genomics and biomarker-based therapies, there is growing interest in identifying patient subgroups that may benefit most from this compound. Additionally, its potential interactions with other drugs and biologics are being studied to ensure safe and effective combination therapies.

For those sourcing 6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide, quality and purity are paramount. The compound is typically supplied as a white to off-white crystalline powder, with stringent specifications for residual solvents and impurities. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify its identity and purity, ensuring compliance with regulatory standards for research and development use.

In conclusion, 6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide (CAS No. 1526-01-8) represents a promising candidate in the realm of steroid research and drug development. Its unique structural features, combined with growing scientific and clinical interest, position it as a compound worth watching in the coming years. Whether you are a researcher, formulator, or supplier, staying informed about the latest developments related to this molecule can provide valuable insights and opportunities in the evolving pharmaceutical landscape.

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